molecular formula C18H29Cl2O4- B14536481 2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate CAS No. 62457-00-5

2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate

Cat. No.: B14536481
CAS No.: 62457-00-5
M. Wt: 380.3 g/mol
InChI Key: JFIJZBDBRDGQOP-UHFFFAOYSA-M
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Description

2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to drive the esterification to completion. Additionally, the use of dehydrating agents can help in shifting the equilibrium towards the ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the α,β-unsaturated carbonyl group under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate involves its interaction with molecular targets through its α,β-unsaturated carbonyl group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound’s reactivity is influenced by the electronic and steric properties of its substituents, which can modulate its interaction with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4,5-dichloro-7-(ethoxycarbonyl)undec-4-enoate is unique due to its specific combination of substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and scientific research.

Properties

CAS No.

62457-00-5

Molecular Formula

C18H29Cl2O4-

Molecular Weight

380.3 g/mol

IUPAC Name

2-butyl-4,5-dichloro-7-ethoxycarbonylundec-4-enoate

InChI

InChI=1S/C18H30Cl2O4/c1-4-7-9-13(17(21)22)11-15(19)16(20)12-14(10-8-5-2)18(23)24-6-3/h13-14H,4-12H2,1-3H3,(H,21,22)/p-1

InChI Key

JFIJZBDBRDGQOP-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC(=C(CC(CCCC)C(=O)OCC)Cl)Cl)C(=O)[O-]

Origin of Product

United States

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